molecular formula C10H7ClO3 B1279924 (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride CAS No. 26930-49-4

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride

Cat. No.: B1279924
CAS No.: 26930-49-4
M. Wt: 210.61 g/mol
InChI Key: WBJQTHIVYWAEDD-DUXPYHPUSA-N
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Description

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is an organic compound that features a benzodioxole ring attached to an acryloyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically involves the reaction of 1,3-benzodioxole with acryloyl chloride under specific conditions. The process often requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.

    Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the creation of diverse chemical structures.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential to create new pharmaceutical agents. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.

    Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.

    Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.

Uniqueness

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJQTHIVYWAEDD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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